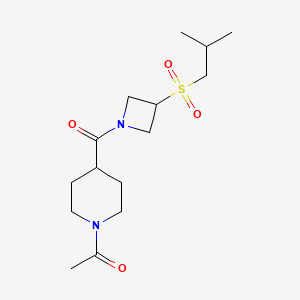

1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone

CAS No.: 1797885-93-8

Cat. No.: VC6944475

Molecular Formula: C15H26N2O4S

Molecular Weight: 330.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797885-93-8 |

|---|---|

| Molecular Formula | C15H26N2O4S |

| Molecular Weight | 330.44 |

| IUPAC Name | 1-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C15H26N2O4S/c1-11(2)10-22(20,21)14-8-17(9-14)15(19)13-4-6-16(7-5-13)12(3)18/h11,13-14H,4-10H2,1-3H3 |

| Standard InChI Key | SOEVCJNWUSMUAW-UHFFFAOYSA-N |

| SMILES | CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCN(CC2)C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 1-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]piperidin-1-yl]ethanone, reflects its intricate structure:

-

A piperidine ring substituted at the 4-position with a 3-(isobutylsulfonyl)azetidine-1-carbonyl group.

-

An acetyl group (-COCH) at the 1-position of the piperidine.

-

A sulfonamide-functionalized azetidine (four-membered nitrogen-containing ring) linked via a carbonyl bridge.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 330.44 g/mol | |

| SMILES | CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCN(CC2)C(=O)C | |

| Solubility | Soluble in organic solvents | |

| PubChem CID | 72719037 |

The sulfonyl group (-SO-) enhances polarity, potentially improving solubility in aqueous environments, while the azetidine and piperidine rings contribute to conformational rigidity .

Synthesis and Preparation

Synthesis of this compound involves multi-step organic reactions, as inferred from analogous azetidine derivatives .

Key Synthetic Steps

-

Azetidine Sulfonylation: Reacting azetidine with isobutylsulfonyl chloride under basic conditions (e.g., triethylamine) to form 3-(isobutylsulfonyl)azetidine .

-

Carbonyl Bridge Formation: Coupling the sulfonylated azetidine with piperidine-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).

-

Acetylation: Introducing the acetyl group via nucleophilic acyl substitution on the piperidine nitrogen using acetyl chloride.

Optimization Challenges

-

Steric Hindrance: The azetidine’s small ring size complicates sulfonylation, requiring precise temperature control (0–5°C) .

-

Purification: Chromatographic techniques (e.g., flash chromatography) are critical due to the compound’s polar functional groups.

Physicochemical Characterization

Spectroscopic Data

-

IR Spectroscopy: Expected peaks at ~1700 cm (C=O stretch), ~1350 cm (S=O asym), and ~1150 cm (S=O sym).

-

NMR: NMR would show signals for the isobutyl group (δ 1.0–1.2 ppm, doublet) and piperidine protons (δ 3.0–3.5 ppm).

Future Research Directions

-

Pharmacological Profiling: In vitro assays to evaluate JAK or AChE inhibitory activity.

-

ADMET Studies: Assessing absorption, distribution, and toxicity using in silico models or rodent studies.

-

Synthetic Optimization: Exploring greener solvents (e.g., cyclopentyl methyl ether) to improve yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume